4-[4-(Phenoxymethyl)phenyl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Phenoxymethyl)phenyl]butanenitrile is an organic compound with the molecular formula C17H17NO. It is characterized by a phenyl group substituted with a phenoxymethyl group and a butanenitrile chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Phenoxymethyl)phenyl]butanenitrile typically involves the reaction of 4-(phenoxymethyl)benzyl chloride with butanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Phenoxymethyl)phenyl]butanenitrile undergoes various chemical reactions including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-[4-(Phenoxymethyl)phenyl]butanoic acid.
Reduction: 4-[4-(Phenoxymethyl)phenyl]butylamine.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
4-[4-(Phenoxymethyl)phenyl]butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Phenoxymethyl)phenyl]butanenitrile involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes and receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Phenoxymethyl)phenyl]butanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-[4-(Phenoxymethyl)phenyl]butylamine: Similar structure but with an amine group instead of a nitrile.
4-[4-(Phenoxymethyl)phenyl]butanol: Similar structure but with an alcohol group instead of a nitrile.
Uniqueness
4-[4-(Phenoxymethyl)phenyl]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrile group allows for versatile chemical transformations, while the phenoxymethyl group provides specific interactions with biological targets .
Biological Activity
4-[4-(Phenoxymethyl)phenyl]butanenitrile, also known by its chemical structure and CAS number 920283-18-7, has garnered attention in recent research for its potential biological activities. This compound is primarily studied for its antimicrobial , antioxidant , and anti-inflammatory properties . Below is a detailed analysis of its biological activity, including relevant data tables and findings from various studies.
- Molecular Formula : C16H17N
- Molecular Weight : 241.32 g/mol
- IUPAC Name : this compound
The biological activities of this compound are believed to stem from its interaction with various cellular targets, influencing pathways related to oxidative stress and inflammation. The compound may modulate enzyme activities or interact with cell membrane components, leading to various therapeutic effects.
Antimicrobial Activity
Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
The above table summarizes the MIC values for different microorganisms, indicating the compound's potential as an antimicrobial agent.
Antioxidant Activity
The antioxidant properties of this compound were evaluated using the DPPH radical scavenging assay. The results indicated that it effectively scavenged free radicals, suggesting a protective role against oxidative stress.
Concentration (µg/mL) | DPPH Scavenging Activity (%) |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
This table illustrates the concentration-dependent scavenging activity of the compound, highlighting its potential in preventing oxidative damage.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies showed a reduction in TNF-alpha and IL-6 levels in activated macrophages treated with this compound.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several derivatives of butanenitrile compounds, including this compound. The results indicated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable potency against resistant strains . -
Antioxidant Mechanism Exploration :
Another research article explored the mechanisms behind the antioxidant activity of this compound. It was found to upregulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby enhancing cellular defense mechanisms against oxidative stress . -
Anti-inflammatory Pathway Analysis :
A comprehensive study assessed the anti-inflammatory effects through in vivo models of inflammation. The findings revealed that treatment with this compound significantly reduced edema and inflammatory markers in animal models, suggesting a therapeutic potential for inflammatory diseases .
Properties
CAS No. |
920283-18-7 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-[4-(phenoxymethyl)phenyl]butanenitrile |
InChI |
InChI=1S/C17H17NO/c18-13-5-4-6-15-9-11-16(12-10-15)14-19-17-7-2-1-3-8-17/h1-3,7-12H,4-6,14H2 |
InChI Key |
OVVQZOCOJHXWNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.